6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone
Description
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
1-[6-fluoro-2-methoxy-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8F4O2/c1-5(15)8-7(11)4-3-6(9(8)16-2)10(12,13)14/h3-4H,1-2H3 |
InChI Key |
CBAIWQZYSZBFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent and Ketene Reaction Method
Described in patent WO2021171301A1, this method involves:
Step 1: Preparation of Grignard Reagent
- Starting from a mixture of halo-substituted trifluoromethylbenzenes (including fluoro and methoxy substituents as needed).
- Reaction with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen atmosphere.
- Catalytic iodine or ethylene dibromide is used to initiate the Grignard formation.
- Reaction temperature maintained at 40-50 °C for 2-4 hours.
- Completion confirmed by gas-liquid chromatography (GLC).
Step 2: Reaction with Ketene
- The Grignard reagent is added gradually to a solution of ketene in an aromatic hydrocarbon solvent (e.g., toluene) at 0 to -10 °C.
- The reaction is catalyzed by a complex of transition metal ligands (preferably iron-based) and organic aliphatic acids.
- Stirring continues for 2-3 hours at low temperature.
- The reaction mixture is analyzed by GLC to confirm product formation.
Step 3: Workup and Purification
- Standard aqueous workup to remove inorganic salts.
- Purification by distillation or crystallization to isolate high-purity trifluoromethyl acetophenone derivatives.
- Overall yields reported between 78% and 85%.
- High purity with less than 0.1% unknown impurities.
- This method reduces the number of reaction steps compared to classical routes and minimizes formation of unwanted isomers.
| Feature | Diazotization-Coupling-Hydrolysis Method | Grignard-Ketene Method |
|---|---|---|
| Starting Materials | 3-Aminotrifluorotoluene | Halo-substituted trifluoromethylbenzene |
| Number of Steps | 3 (diazotization, coupling, hydrolysis) | 2 main steps (Grignard formation, ketene reaction) |
| Reaction Conditions | Mild temperatures (0-95 °C), atmospheric pressure | Low temperature (0 to -10 °C), inert atmosphere |
| Catalysts Used | Copper salts (CuCl, CuSO4, CuCl2) | Transition metal ligand complexes (Fe ligands) |
| Yield Range | 70-78% | 78-85% |
| Product Purity | >99.5% by GC | >99.9% with <0.1% impurities |
| Scalability | Demonstrated at industrial scale | Suitable for scale-up with controlled conditions |
| Environmental Impact | Moderate, uses aqueous acidic and basic washes | Lower effluent generation, fewer steps |
- The diazotization-coupling-hydrolysis method is well-established, offering reliable yields and high purity. It requires careful temperature and pH control to avoid side reactions and ensure product quality.
- The Grignard-ketene method is more modern and efficient, reducing the number of steps and minimizing isomer formation, which is critical for applications requiring high regioselectivity.
- Both methods require rigorous purification steps, typically involving washing with ammoniacal liquor and sodium bicarbonate solutions, followed by drying and distillation.
- Catalyst choice significantly affects yield and purity; copper sulfate and cuprous chloride are common in the diazotization route, while iron ligand complexes are preferred in the Grignard route.
- Industrial scale synthesis has been demonstrated for the diazotization method with consistent yields and purity, indicating robustness.
The preparation of 6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone can be effectively achieved via two main synthetic routes: the classical diazotization-coupling-hydrolysis method and the Grignard reagent-ketene reaction method. Each method offers distinct advantages in terms of yield, purity, and scalability. Selection of the method depends on available starting materials, desired scale, and purity requirements. Both methods have been validated through detailed research and patent disclosures, providing a solid foundation for industrial and research applications.
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability and bioavailability. For example, fluorinated compounds often exhibit improved binding affinity to biological targets due to the electron-withdrawing properties of fluorine, which can stabilize certain conformations of the drug molecule .
- Anticancer Activity : Research has demonstrated that similar fluorinated acetophenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key metabolic pathways in cancer cells .
- Antimicrobial Properties : Compounds with trifluoromethyl groups have shown enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Agrochemical Applications
The compound is also explored for its potential use as an agrochemical intermediate. Fluorinated compounds are known to possess herbicidal and fungicidal properties, making them suitable candidates for developing new agricultural chemicals .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer properties of 6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone against human tumor cell lines using the National Cancer Institute's protocols. Results indicated that the compound exhibited a mean GI50 value of 15.72 µM, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of similar trifluoromethyl-substituted acetophenones against common pathogens such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, indicating strong antimicrobial potential .
Mechanism of Action
The mechanism of action of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Acetophenone Derivatives
Structural and Functional Group Analysis
Trifluoromethyl (-CF₃) vs. Hydroxy (-OH) Groups: The trifluoromethyl group in this compound increases electron-withdrawing effects, enhancing stability and resistance to oxidation compared to hydroxy-containing analogs like 2'-Hydroxy-6'-methoxyacetophenone . Hydroxy groups (e.g., in 5'-Fluoro-2'-hydroxyacetophenone) enable hydrogen bonding, influencing solubility and reactivity in nucleophilic substitutions .
Fluorine Substitution Patterns: Fluorine at the 6' position (target compound) may sterically hinder meta-substitution reactions, whereas 4'-fluoro analogs (e.g., 4'-Fluoro-2'-(trifluoromethyl)acetophenone) exhibit less steric interference . Difluoro derivatives (e.g., 2',6'-Difluoro-3'-methylacetophenone) show increased lipophilicity, beneficial for membrane permeability in drug candidates .
Methoxy (-OCH₃) vs. Methyl (-CH₃) Groups: Methoxy groups enhance solubility in polar solvents and participate in π-stacking interactions, critical in crystal engineering. In contrast, methyl groups (e.g., in 2',6'-Difluoro-3'-methylacetophenone) contribute to hydrophobic interactions .
Physicochemical Properties
- Melting Points: Compounds with hydroxy groups (e.g., 2'-Hydroxy-6'-methoxyacetophenone, m.p. 56–57°C) have higher melting points due to intermolecular hydrogen bonding compared to non-polar trifluoromethyl analogs .
- Spectroscopic Data: IR spectra of hydroxyacetophenones show broad O-H stretches (~3200 cm⁻¹) and carbonyl peaks at ~1640 cm⁻¹ . Trifluoromethyl derivatives exhibit strong C-F stretches near 1200–1100 cm⁻¹ . NMR data for 2'-Hydroxy-6'-methoxyacetophenone include δ 3.87 (OCH₃) and δ 13.20 (OH), while trifluoromethyl analogs display δ ~7.5–8.0 ppm for aromatic protons adjacent to -CF₃ .
Biological Activity
6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone is a fluorinated acetophenone derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound's molecular structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H8F4O2 |
| Molecular Weight | 232.17 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Acetophenone derivatives are used as the base structure.
- Fluorination : The introduction of fluorine atoms is achieved through electrophilic fluorination methods.
- Methoxylation : The methoxy group is added via methylation reactions using methyl iodide or other methylating agents.
- Trifluoromethylation : The trifluoromethyl group is introduced using reagents such as trifluoromethyl sulfonium salts.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiosemicarbazones derived from acetophenone have demonstrated effective antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is believed to enhance these effects by improving membrane permeability and interaction with bacterial enzymes.
Anticancer Properties
Studies have shown that fluorinated acetophenones can induce apoptosis in cancer cell lines. Specifically, compounds with structural similarities to this compound have been tested for their ability to inhibit cell proliferation in various cancer types, demonstrating IC50 values in the low micromolar range . The mechanism often involves the disruption of mitochondrial function and the induction of oxidative stress.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cancer cell viability.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting cell death in cancer cells while sparing normal cells .
- Membrane Disruption : The lipophilic nature of trifluoromethyl groups enhances membrane permeability, facilitating drug entry into cells.
Case Studies
-
Antibacterial Activity Study
A study conducted on thiosemicarbazone derivatives revealed that modifications in the acetophenone structure significantly affected their antibacterial efficacy. The derivatives exhibited varying degrees of activity against K562 cells, with some showing potent effects at concentrations as low as 10 µM . -
Anticancer Evaluation
In vitro studies demonstrated that certain acetophenone derivatives could effectively induce apoptosis in human cancer cell lines. For example, a derivative similar to this compound was tested against breast cancer cells and showed promising results with a notable reduction in cell viability .
Q & A
Basic: What are the common synthetic routes for 6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone, and how do substituent positions influence reaction efficiency?
Answer:
The synthesis typically involves sequential functionalization of acetophenone derivatives. Key steps include:
- Electrophilic substitution : Introducing fluorine via fluorinating agents (e.g., KF in DMSO) at the 6' position .
- Methoxy group installation : Using methoxide nucleophiles in SNAr reactions, optimized by electron-withdrawing groups (e.g., trifluoromethyl at 3') to activate the aromatic ring .
- Trifluoromethylation : Employing reagents like CF₃Cu or CF₃I under radical conditions .
Regiochemical Challenges : The 2'-methoxy group directs electrophiles to the para position (6'), while the 3'-trifluoromethyl group sterically hinders meta substitution. Yields depend on the order of substitution; fluorination before methoxy installation often improves efficiency due to reduced steric interference .
Advanced: How can enantioselective catalytic additions be optimized for this compound in asymmetric synthesis?
Answer:
Enantioselective additions (e.g., ethyl or phenyl groups) require chiral ligands to control stereochemistry. Effective strategies include:
- Ligand Design : Use of trans-1,2-diaminocyclohexane-derived ligands paired with camphor sulfonyl chloride, which provide a rigid chiral environment for high enantiomeric excess (e.g., >90% ee) .
- Catalytic Systems : Titanium tetraisopropoxide with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligands enhances nucleophilic addition rates while minimizing racemization .
- Solvent and Temperature : Low-polarity solvents (e.g., toluene) at –20°C improve stereochemical outcomes by slowing competing non-catalyzed pathways .
Basic: What analytical techniques are critical for characterizing this compound and verifying purity?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 252.05) and fragmentation patterns (e.g., loss of COCH₃).
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% required for pharmaceutical intermediates) .
Advanced: How do electron-withdrawing substituents impact reactivity in cross-coupling reactions?
Answer:
The 3'-trifluoromethyl and 6'-fluoro groups:
- Activate the Ring : Enhance electrophilicity at the 4' position, facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .
- Modulate Electronic Effects : The trifluoromethyl group increases oxidative stability but can slow Buchwald-Hartwig aminations due to reduced electron density. Methoxy at 2' counteracts this by donating electrons via resonance, enabling C–N bond formation with amines .
- Steric Hindrance : Bulky substituents at 3' may require larger catalyst loadings (e.g., XPhos Pd G3) for efficient coupling .
Basic: What are the documented biological applications of this compound, and how are structure-activity relationships (SAR) studied?
Answer:
- Fungicide Development : Derivatives inhibit fungal cytochrome P450 enzymes. SAR studies involve modifying the 2'-methoxy to bulkier alkoxy groups (e.g., isopropoxy) to enhance binding affinity .
- Pharmaceutical Intermediates : The acetyl group is a precursor for β-ketoamide protease inhibitors. Fluorine at 6' improves metabolic stability in vivo .
- Experimental Design : Bioactivity is assessed via MIC assays against Candida albicans and molecular docking with CYP51 homology models .
Advanced: How can computational methods predict regioselectivity in further functionalization?
Answer:
- DFT Calculations : B3LYP/6-31G* models predict electrophilic aromatic substitution (EAS) sites. For this compound, the 4' position has the lowest activation energy (–15.2 kcal/mol) due to ortho/para-directing effects of methoxy and fluorine .
- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (e.g., near CF₃) for nucleophilic attack, guiding SNAr or Ullmann reactions .
- Docking Simulations : Used to design derivatives with optimized binding to biological targets (e.g., fungal enzymes) by adjusting substituent polarity .
Basic: What are the stability considerations for storing and handling this compound?
Answer:
- Storage : Desiccate at –20°C under argon to prevent hydrolysis of the acetyl group. Aqueous solutions degrade rapidly (t₁/₂ < 24 hrs at pH 7) .
- Light Sensitivity : UV exposure causes photooxidation of the methoxy group; use amber vials for long-term storage .
- Hazards : Irritant (Skin Irrit. 2); handle with nitrile gloves and PPE. Waste must be neutralized with 10% NaOH before disposal .
Advanced: What strategies resolve contradictions in reported reaction yields for α-bromination?
Answer:
Discrepancies arise from competing pathways:
- Reagent Optimization : Pyridine hydrobromide perbromide in acetic acid gives >80% yield at 0°C, while NBS/benzoyl peroxide leads to over-bromination .
- Byproduct Analysis : GC-MS identifies dibrominated byproducts; adding Hünig’s base (DIPEA) suppresses these via kinetic control .
- Workup Protocols : Extract with Na₂S₂O₃ to remove excess Br₂, then purify via flash chromatography (hexane:EtOAc 4:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
